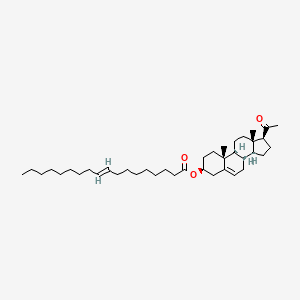

Pregnenolone oleate

Description

Properties

CAS No. |

72205-39-1 |

|---|---|

Molecular Formula |

C39H64O3 |

Molecular Weight |

580.9 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C39H64O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37(41)42-32-25-27-38(3)31(29-32)21-22-33-35-24-23-34(30(2)40)39(35,4)28-26-36(33)38/h12-13,21,32-36H,5-11,14-20,22-29H2,1-4H3/b13-12+/t32-,33-,34+,35-,36-,38-,39+/m0/s1 |

InChI Key |

NYLBKILFDPZTOR-KSGPFJKMSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4C(=O)C)C)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(=O)C)C)C |

Origin of Product |

United States |

Enzymatic Mechanisms and Pathways of Pregnenolone Oleate Biosynthesis

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Mediated Pregnenolone (B344588) Esterificationnih.govgenome.jp

The esterification of pregnenolone within cells is significantly mediated by Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme primarily located in the endoplasmic reticulum. mdpi.comfrontiersin.org There are two isoforms, ACAT1 and ACAT2, both of which are capable of converting various sterols into their ester forms. nih.govnih.gov These enzymes utilize long-chain fatty acyl-coenzyme A, such as oleoyl-CoA, to esterify the 3-β-hydroxyl group of pregnenolone, forming pregnenolone oleate (B1233923). mdpi.comfrontiersin.org Studies have demonstrated that pregnenolone is indeed a substrate for both ACAT1 and ACAT2. nih.govnih.gov The process is crucial for creating a storage form of pregnenolone. oncohemakey.com Interestingly, while pregnenolone biosynthesis occurs in the mitochondria, its esterification by ACAT takes place in the endoplasmic reticulum, particularly in regions known as mitochondria-associated membranes (MAM), which form a bridge between the two organelles. nih.govnih.gov

Substrate Specificity and Kinetic Characterization of ACAT1 and ACAT2 in Pregnenolone Ester Formationmdpi.com

Kinetic studies reveal specific characteristics of ACAT1 and ACAT2 in the formation of pregnenolone esters. While pregnenolone is a substrate for both enzymes, it is considered a poor one in the absence of cholesterol. nih.govnih.gov However, the presence of cholesterol dramatically increases the Vmax (maximum reaction rate) for pregnenolone esterification by as much as 100-fold. nih.govnih.govresearchgate.net

ACAT1 exhibits a binding affinity for pregnenolone that is 30 to 50 times stronger than its affinity for cholesterol. nih.govnih.gov Despite this strong binding, its catalytic efficiency is low without an allosteric activator. nih.gov Research indicates that ACAT1 has a preference for oleoyl-CoA over other fatty acyl-CoAs like stearoyl-CoA, which is significant for the formation of pregnenolone oleate. mdpi.comacs.org

Table 1: Kinetic Parameters of Human ACAT1

| Substrate | Parameter | Value | Conditions | Source |

|---|---|---|---|---|

| Oleoyl-CoA | Km | 1.3 µM | Assayed with saturating cholesterol | acs.org |

| Stearoyl-CoA | Km | 6.4 µM | Assayed with saturating cholesterol | acs.org |

| Pregnenolone | Binding Affinity | 30-50x stronger than for cholesterol | - | nih.govnih.gov |

| Pregnenolone | Vmax | Increases 100-fold | In the presence of cholesterol | nih.govnih.govresearchgate.net |

Allosteric Regulation of ACAT Activity by Sterols in Pregnenolone Esterificationmdpi.com

The activity of ACAT enzymes is subject to allosteric regulation by sterols. researchgate.netresearchgate.net A pivotal finding is the dual role of cholesterol as both a substrate and an allosteric activator for ACAT, whereas pregnenolone functions only as a substrate and not an activator. nih.govmdpi.comnih.gov This suggests a model for ACAT where the enzyme possesses at least two distinct sterol binding sites: a catalytic (substrate) site and an allosteric (activator) site. iiarjournals.orgiiarjournals.org

Pregnenolone binds effectively to the substrate site, which recognizes the 3-β-hydroxyl group on the steroid's A ring. iiarjournals.org However, it cannot bind to the activator site, which requires structural features like the iso-octyl side chain found on cholesterol for effective binding and activation. researchgate.netiiarjournals.org The binding of an activator sterol like cholesterol to the 'A' site induces a conformational change in the enzyme, which then greatly enhances its catalytic efficiency in esterifying substrates like pregnenolone bound at the 'S' site. iiarjournals.orgiiarjournals.org

Lecithin (B1663433):Cholesterol Acyltransferase (LCAT) and Plasma Pregnenolone Esterificationmdpi.com

In addition to cellular esterification by ACAT, pregnenolone esters are formed in the plasma by the enzyme Lecithin:Cholesterol Acyltransferase (LCAT). nih.govnih.gov LCAT is responsible for esterifying cholesterol in the blood, but it also recognizes other steroids with a similar Δ⁵-3β-hydroxysteroid structure, including pregnenolone. oup.comdeepdyve.com This enzyme catalyzes the transfer of a fatty acid from the 2' position of lecithin (phosphatidylcholine) to the 3β-hydroxyl group of pregnenolone. oup.com

Research indicates that LCAT is likely the primary source of circulating pregnenolone esters found associated with lipoproteins in the plasma. capes.gov.brnih.gov Studies comparing the esterification rates of different steroids by LCAT have shown that pregnenolone is esterified at a significantly higher rate than cholesterol or dehydroepiandrosterone (B1670201) (DHEA), suggesting that pregnenolone is a preferential substrate for this enzyme. nih.gov The fatty acid composition of these esters formed in the plasma reflects the fatty acid profile of plasma lipoproteins. nih.gov

Identification and Characterization of Undetermined Pregnenolone Acyltransferase Activities in Tissuesmdpi.com

Beyond the well-characterized roles of ACAT and LCAT, evidence suggests the existence of other, as-yet-unidentified, acyltransferase activities in various tissues. nih.govoup.com Early research identified an enzymatic activity in crude particulate fractions from bovine adrenal glands that could synthesize pregnenolone esters. nih.govoup.com

Furthermore, a distinct acyltransferase was found in rat brain microsomes that could esterify several steroids, including pregnenolone, but was notably inactive with cholesterol as a substrate. nih.gov This points to an enzyme separate from the ACAT family. nih.gov Studies on various tissues in rats and sheep, such as the brain, adrenal glands, and liver, have revealed differing levels of acyltransferase activity with pregnenolone as a substrate, hinting at the possibility of multiple tissue-specific enzymes. oup.com It has also been suggested that an acyl-CoA:acyltransferase present in some tissues can esterify a wide range of steroids and is different from the enzyme that esterifies cholesterol. oup.compnas.org

Mitochondrial Compartmentalization and Pregnenolone Ester Formation Dynamicsmdpi.comoup.com

The biosynthesis of this compound involves a distinct spatial separation of key processes within the cell. The initial and rate-limiting step, the synthesis of pregnenolone from cholesterol, occurs within the mitochondria. oncohemakey.comreactome.org Following its synthesis, pregnenolone must exit the mitochondrion to be esterified. uc.edu

The primary enzyme for cellular pregnenolone esterification, ACAT1, is located in the membrane of the endoplasmic reticulum (ER). frontiersin.org The close physical association between mitochondria and the ER, at sites known as mitochondria-associated membranes (MAMs), is crucial for this process. nih.gov ACAT1 is known to be enriched in these MAM regions, placing it in an ideal position to access and esterify the newly synthesized pregnenolone as it emerges from the mitochondria. frontiersin.orgnih.gov This compartmentalization allows for the efficient channeling of the substrate from its site of production to its site of esterification. oncohemakey.com

Role of Cholesterol Side-Chain Cleavage Enzyme (CYP11A1) in the Context of Ester Biosynthesisnih.govoup.comcapes.gov.brpnas.orgnih.govspandidos-publications.com

The enzyme Cholesterol Side-Chain Cleavage Enzyme, also known as CYP11A1 or P450scc, is fundamental to the entire process of steroidogenesis, including the formation of pregnenolone esters. genome.jpnumberanalytics.com Located on the inner mitochondrial membrane, CYP11A1 catalyzes the conversion of cholesterol into pregnenolone. mdpi.comnih.gov This reaction is the first committed step in the synthesis of all steroid hormones. numberanalytics.comontosight.ai

The role of CYP11A1 in the context of this compound biosynthesis is that of the ultimate gatekeeper; it provides the necessary pregnenolone substrate. pnas.orgnih.gov The rate of pregnenolone production by CYP11A1 is the rate-limiting step for all subsequent steroidogenic pathways. oncohemakey.com Therefore, the activity of CYP11A1 directly dictates the availability of pregnenolone for esterification by enzymes like ACAT in the adjacent endoplasmic reticulum. oncohemakey.comuc.edu

Table 2: Summary of Enzymes in this compound Biosynthesis

| Enzyme | Name | Location | Function | Source |

|---|---|---|---|---|

| CYP11A1 | Cholesterol Side-Chain Cleavage Enzyme | Inner Mitochondrial Membrane | Converts cholesterol to pregnenolone | mdpi.comnih.gov |

| ACAT1 / ACAT2 | Acyl-CoA:Cholesterol Acyltransferase | Endoplasmic Reticulum (esp. MAM) | Esterifies pregnenolone with fatty acyl-CoA | nih.govfrontiersin.orgnih.gov |

| LCAT | Lecithin:Cholesterol Acyltransferase | Plasma | Esterifies pregnenolone in blood lipoproteins | nih.govnih.govoup.com |

Tissue-Specific Variations in Pregnenolone Esterifying Enzyme Expression and Activity

The biosynthesis of this compound and other pregnenolone esters is not uniform throughout the body; it is characterized by significant tissue-specific variations in the expression and activity of the enzymes responsible for esterification. The primary enzymes implicated in this process are Acyl-CoA:cholesterol acyltransferase (ACAT) isozymes, ACAT1 and ACAT2 (also known as Sterol O-acyltransferase, SOAT1 and SOAT2), and Lecithin:cholesterol acyltransferase (LCAT). nih.govnih.gov The distribution and enzymatic activity of these proteins dictate the capacity of a given tissue to form and store pregnenolone esters.

ACAT1 is known for its ubiquitous expression, being present in almost all tissues examined, where it plays a fundamental role in cellular cholesterol homeostasis. nih.govfrontiersin.orgbiorxiv.org In contrast, ACAT2 expression is more restricted, found predominantly in the intestines and hepatocytes. nih.govnih.govfrontiersin.org LCAT is a plasma-based enzyme responsible for the esterification of cholesterol within circulating lipoproteins, but it also contributes to the formation of pregnenolone esters. nih.govnih.gov The interplay and differential expression of these enzymes lead to distinct profiles of pregnenolone esterification across various tissues.

Adrenal Glands

The adrenal glands are a primary site of steroidogenesis, converting cholesterol into pregnenolone, which serves as the precursor for all steroid hormones. oncohemakey.comreactome.org Within the adrenal glands, excess free cholesterol can be esterified by the endoplasmic reticulum enzyme SOAT1 (ACAT1) and stored in lipid droplets. oncohemakey.com While ACAT1 is present and active, studies in mice have revealed a complex regulatory picture. Mice lacking either ACAT1 or ACAT2 did not show a decrease in pregnenolone ester content in their adrenal glands. nih.govnih.gov However, mice deficient in LCAT did exhibit decreased levels of adrenal pregnenolone esters, suggesting that plasma LCAT, along with cellular enzymes like ACAT1/ACAT2, contributes to the total pool of pregnenolone esters in this tissue. nih.govnih.gov This indicates a multifaceted control system for pregnenolone ester levels in the adrenals, involving both intracellular and plasma-based enzymatic activities.

Brain

The brain is a significant site of neurosteroid synthesis, and the esterification of pregnenolone is an important metabolic pathway in this tissue. Research comparing acyltransferase activity in different tissues has highlighted the brain's high capacity for this process. In studies using rats, brain tissue demonstrated the highest acyltransferase activity with pregnenolone as the substrate when compared to the liver, kidney, and adrenal glands. oup.com This suggests a prominent role for pregnenolone esterification within the central nervous system, potentially for storing pregnenolone in a lipoidal form. oup.com The enzyme responsible for this high activity in the brain is primarily ACAT1, given its widespread distribution, including in the mitochondria-associated membrane, which positions it to esterify steroids traversing between mitochondria and the endoplasmic reticulum. nih.gov

Liver and Kidney

Comparative Enzyme Activity in Tissues

Research has directly compared the enzymatic activity of acyltransferase in various tissues of rats and sheep, revealing significant differences in substrate preference and tissue dominance. These findings highlight the tissue-specific nature of steroid esterification.

This table summarizes the comparative acyltransferase activity in different tissues of rats and sheep using pregnenolone and dehydroepiandrosterone as substrates. The data illustrates significant species and tissue-specific differences in steroid esterification.

| Species | Substrate | Tissue with Highest Activity | Other Tissue Activity (in descending order) |

|---|---|---|---|

| Rat (6 weeks old) | Pregnenolone | Brain | Not specified in detail |

| Rat (6 weeks old) | Dehydroepiandrosterone | Brain | Not specified in detail |

| Sheep | Pregnenolone | Liver | Kidney, Adrenal |

| Sheep | Dehydroepiandrosterone | Adrenal | Not specified in detail |

Data sourced from research comparing acyltransferase activity in brain, adrenal, kidney, and liver of sheep and rats. oup.com

The complexity of these pathways is further illustrated by the fact that the enzymes involved in pregnenolone esterification are unexpectedly intricate. nih.gov While ACAT1 and ACAT2 are established as key players, capable of esterifying pregnenolone—particularly in the presence of cholesterol which acts as an activator—other, yet-to-be-identified enzymes may also participate. nih.govresearchgate.netresearchgate.net The differential regulation of these enzymes across tissues ensures that the synthesis and storage of pregnenolone esters are tailored to the specific physiological needs of each organ system. pointinstitute.orgobgynkey.com

Regulation of Pregnenolone Oleate Homeostasis in Cellular and Organismal Models

Molecular Regulation of Pregnenolone (B344588) Ester Content in Diverse Cell Types

The formation of pregnenolone esters, including pregnenolone oleate (B1233923), is catalyzed by specific enzymes whose activity can be modulated by pharmacological agents or altered through genetic manipulation.

Acyl-CoA:cholesterol acyltransferases (ACATs) are key enzymes responsible for the esterification of cholesterol and other sterols, including pregnenolone. nih.govnih.gov Studies using pharmacological inhibitors of ACAT have demonstrated their significant role in the formation of pregnenolone esters in various cell types. nih.govnih.gov For instance, the ACAT inhibitor F12511 has been shown to effectively block the esterification of pregnenolone in different cell lines. nih.gov This indicates that ACAT enzymes are a primary route for the cellular production of pregnenolone esters. nih.govnih.gov

The inhibition of ACAT not only affects pregnenolone esterification but also has broader implications for cellular cholesterol homeostasis. By preventing the conversion of free cholesterol to cholesteryl esters, ACAT inhibitors can lead to an accumulation of free cholesterol within the endoplasmic reticulum membrane. iiarjournals.org This, in turn, can suppress the activity of sterol regulatory element-binding protein 2 (SREBP-2), a key regulator of cholesterol uptake and synthesis. iiarjournals.org

It is important to note that while ACATs are central to cellular pregnenolone esterification, another enzyme, lecithin (B1663433):cholesterol acyltransferase (LCAT), which is present in plasma, can also esterify pregnenolone. nih.govnih.gov This suggests a dual system for the regulation of pregnenolone ester levels, with ACATs acting intracellularly and LCAT acting in the bloodstream. nih.govnih.gov

Investigations using genetically modified model organisms, particularly mice, have provided valuable insights into the specific roles of different acyltransferases in regulating pregnenolone ester levels. Mammals possess two ACAT isoenzymes, ACAT1 and ACAT2. nih.govnamcp.org ACAT1 is found in a wide range of tissues, whereas ACAT2 expression is primarily restricted to the intestines and liver. nih.govresearchgate.net

In contrast, mice deficient in LCAT exhibited a notable decrease in adrenal pregnenolone ester content, although the esters were not completely eliminated. nih.govnih.gov This finding points to a significant role for LCAT in determining the levels of pregnenolone esters in the adrenals. nih.govnih.gov It is hypothesized that LCAT, along with ACAT1 and ACAT2, contributes to the control of pregnenolone ester content in various tissues, with their relative importance varying depending on the specific cell type and location. nih.govnih.gov

The following table summarizes the observed effects of genetic deletion of these enzymes on adrenal pregnenolone ester levels in mice:

| Gene Knockout | Effect on Adrenal Pregnenolone Ester Content |

| Acat1 | No significant decrease. nih.govnih.gov |

| Acat2 | No significant decrease. nih.govnih.gov |

| Lcat | Decreased levels. nih.govnih.gov |

These findings from model organisms highlight the complexity of pregnenolone ester regulation and suggest that multiple enzymatic pathways contribute to maintaining homeostasis.

Impact of Pharmacological Inhibition of Acyltransferases on Cellular Pregnenolone Esterification

Influence of Lipid Microenvironment and Fatty Acid Substrate Availability on Esterification

The rate of pregnenolone oleate formation is not solely dependent on enzyme activity but is also heavily influenced by the surrounding lipid environment and the availability of specific fatty acid substrates.

Oleic acid, a common monounsaturated fatty acid, has been shown to directly influence the rate of steroid ester formation. In studies with bovine corpora lutea homogenates, the addition of oleic acid enhanced the formation of steroid esters, and the oleic acid itself was incorporated into the resulting ester fraction. oup.com This suggests that the availability of oleic acid can be a rate-limiting factor in the esterification process.

Research has revealed a degree of selectivity in the incorporation of different fatty acyl chains into pregnenolone esters within tissues. An analysis of pregnenolone esters in the adrenal glands found that oleate and arachidonate (B1239269) were the most abundant fatty acid components, accounting for 42% and 34% of the total, respectively. oup.com This distinct fatty acid profile, which differed from that of other major lipid esters in adrenal mitochondria, suggests a specific mechanism for the esterification of pregnenolone. oup.com

The enzyme(s) responsible for this selective esterification appear to be primarily located in the microsomal fraction of the cell. oup.com While the exact mechanisms governing this selectivity are not fully elucidated, it is likely influenced by the substrate specificity of the acyltransferases involved and the local availability of different fatty acyl-CoAs.

The following table illustrates the relative abundance of different fatty acyl chains found in pregnenolone esters isolated from adrenal tissue:

| Fatty Acyl Chain | Relative Abundance (%) |

| Oleate | 42 |

| Arachidonate | 34 |

This selective incorporation of fatty acids like oleate into pregnenolone esters underscores the regulated nature of this metabolic pathway and suggests that the specific composition of these esters may have functional significance.

Biological Roles and Mechanistic Insights of Pregnenolone Esters in Model Systems

Endogenous Occurrence and Quantitative Profiles of Pregnenolone (B344588) Oleate (B1233923) in Specific Biological Compartments (e.g., Adrenal Gland, Brain)

Pregnenolone and its esters, including pregnenolone oleate, are endogenously produced in various biological compartments, most notably in the adrenal glands and the brain. wikipedia.orgharborcompounding.com In these tissues, pregnenolone is synthesized from cholesterol and can then be esterified with fatty acids. wikipedia.org This esterification process is catalyzed by enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT) and lecithin (B1663433):cholesterol acyltransferase (LCAT). nih.govnih.gov The resulting fatty acid esters, collectively termed lipoidal derivatives of pregnenolone, represent a significant pool of this neurosteroid. oup.com

In the adrenal gland, a primary site of steroidogenesis, pregnenolone is a crucial precursor for the synthesis of all other steroid hormones. wikipedia.orgobgynkey.com While much of the pregnenolone is rapidly converted to other steroids, a portion is esterified. Early studies identified a nonpolar metabolite of pregnenolone in bovine adrenal glands, which was later confirmed to be a family of fatty acid esters. oup.comoup.com Of these, oleate and arachidonate (B1239269) esters were found in the highest concentrations in adrenal mitochondria, accounting for 42% and 34% of the total pregnenolone esters, respectively. oup.com This suggests a degree of specificity in the esterification process within this organ. oup.com

The brain is another significant site of pregnenolone and pregnenolone ester synthesis, where they are classified as neurosteroids. wikipedia.orgharborcompounding.com Research has shown that the concentrations of pregnenolone and its esters in the brain can be substantially higher than in the plasma, and their levels are maintained even after the removal of peripheral steroid-producing glands, indicating in situ synthesis. nih.gov Studies in male rats have demonstrated significant levels of pregnenolone and its sulfated and fatty acid esters in the brain. nih.gov While specific quantification of this compound is not always detailed separately from the total fatty acid ester pool, it is a major constituent.

The following table presents data on the concentration of pregnenolone and its esters in various biological compartments from animal models.

| Animal Model | Tissue/Compartment | Compound | Concentration (mean ± SD or range) | Reference |

|---|---|---|---|---|

| Male Rat | Anterior Brain | Pregnenolone (P) | 38.4 ± 6.9 ng/g | nih.gov |

| Male Rat | Posterior Brain | Pregnenolone (P) | 22.1 ± 2.9 ng/g | nih.gov |

| Male Rat | Anterior Brain | Pregnenolone Sulfate (B86663) (PS) | 15.8 ± 3.0 ng/g | nih.gov |

| Male Rat | Posterior Brain | Pregnenolone Sulfate (PS) | 5.7 ± 2.1 ng/g | nih.gov |

| Male Frog (Xenopus laevis) | Brain | Pregnenolone | 0.558 pmol/mg tissue | oup.com |

| Male Frog (Xenopus laevis) | Brain | Pregnenolone Sulfate | 0.162 pmol/mg tissue | oup.com |

| Male Frog (Xenopus laevis) | Cerebellum | Pregnenolone | Significantly higher than other brain regions | oup.com |

Functional Implications of Pregnenolone Esterification on Downstream Steroid Metabolism Pathways

The esterification of pregnenolone at its 3β-hydroxyl group has significant functional implications for its role as a precursor in steroid metabolism. This modification effectively blocks the immediate entry of pregnenolone into the primary steroidogenic pathways. oup.com The conversion of pregnenolone to other critical steroid hormones, such as progesterone (B1679170) or 17α-hydroxypregnenolone, requires a free hydroxyl group at the C3 position. wikipedia.orgcambridge.org

The initial steps in the two major pathways of steroidogenesis are:

The Δ⁴ Pathway : Pregnenolone is converted to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD). obgynkey.comcambridge.org Progesterone then serves as a precursor for corticosteroids and aldosterone. wikipedia.org

The Δ⁵ Pathway : Pregnenolone is converted to 17α-hydroxypregnenolone by the enzyme 17α-hydroxylase (CYP17A1). wikipedia.orghmdb.ca 17α-hydroxypregnenolone is then converted to dehydroepiandrosterone (B1670201) (DHEA), a precursor for androgens and estrogens. wikipedia.orghmdb.ca

Research has demonstrated that fatty acid esters of pregnenolone are, at best, poor substrates for key downstream steroidogenic enzymes. oup.com For instance, [³H]-labeled lipoidal pregnenolone, when incubated with adrenal microsomes, did not lead to the significant formation of C₁₉ lipoidal derivatives, indicating that the 17α-hydroxylase/17,20-lyase enzyme complex (CYP17A1) does not efficiently process the esterified form. oup.com This enzymatic blockade suggests that esterification serves as a mechanism to sequester pregnenolone, preventing its immediate conversion into biologically active steroid hormones. oup.com

Therefore, the esterification of pregnenolone to form this compound and other fatty acid esters can be viewed as a metabolic switch. In its esterified form, pregnenolone is essentially held in a storage state, unable to proceed down the steroidogenic cascade. For it to re-enter the metabolic pathway, it must first be hydrolyzed back to free pregnenolone by the action of steroid esterases. oup.comoup.com This hydrolysis step would release pregnenolone, allowing it to be utilized by enzymes like 3β-HSD or CYP17A1 to synthesize other steroids as needed by the cell or organism. oup.comoup.com This creates a two-step control mechanism: esterification for storage and inactivation, and hydrolysis for reactivation.

Dynamic Changes in Pregnenolone Ester Levels in Response to Physiological Stimuli in Animal Models

The levels of pregnenolone and its conjugated forms, including fatty acid esters, are not static and can exhibit dynamic changes in response to various physiological stimuli in animal models. These fluctuations suggest that the synthesis and metabolism of these compounds are actively regulated to meet physiological demands.

One prominent example of such dynamic regulation is the seasonal variation observed in the brain of the seasonally breeding frog, Rana nigromaculata. oup.com A study examining seasonal changes in pregnenolone and its sulfate ester found that while brain pregnenolone concentrations remained relatively constant throughout the year, the concentration of pregnenolone sulfate showed significant fluctuations linked to the breeding cycle. oup.com Specifically, the brain concentration of pregnenolone sulfate was lowest during the hibernating phase and significantly higher during the active breeding and post-breeding phases. oup.com This change occurred independently of plasma steroid levels, pointing to a central, in-situ regulation of neurosteroid metabolism in response to the physiological state of the animal. oup.com Although this study focused on the sulfate ester, it provides a clear model for how pregnenolone conjugates can be dynamically regulated by physiological stimuli.

Changes in the hormonal milieu, such as those occurring during the oestrous cycle in female rats, also impact steroid-related molecules in the brain. Studies have shown that the content of progesterone receptors in brain regions like the hypothalamus and hippocampus is significantly altered by estradiol (B170435) and progesterone levels, which fluctuate during the oestrous cycle. researchgate.net While not a direct measurement of this compound, these findings illustrate the sensitivity of neuroendocrine systems to cyclic physiological changes. It is plausible that the levels of pregnenolone esters, as a storage form of a key steroid precursor, would also be modulated during such cycles to regulate the availability of substrate for progesterone and other sex steroids.

Furthermore, stimulation of adrenal glands with adrenocorticotropic hormone (ACTH) leads to an acute increase in the production of pregnenolone and its subsequent metabolites. rupahealth.com This physiological stimulus, which initiates a cascade of steroid hormone production, would likely also influence the pool of esterified pregnenolone as the cell manages the influx of newly synthesized precursor.

Investigations into the Cellular Fate and Turnover of this compound

The cellular fate and turnover of this compound are governed by the balance between its synthesis (esterification) and its breakdown (hydrolysis), as well as its potential for other cellular interactions.

Synthesis and Storage: Pregnenolone is esterified to this compound and other fatty acid esters by acyl-CoA:cholesterol acyltransferases (ACAT1 and ACAT2) and lecithin:cholesterol acyltransferase (LCAT). nih.govnih.gov This process converts the relatively polar pregnenolone into a highly nonpolar, lipoidal molecule, facilitating its storage within intracellular lipid droplets. obgynkey.com This esterified form represents a metabolically inactive pool of pregnenolone. oup.com Studies in various mammalian cell lines have confirmed that ACAT enzymes play a key role in this esterification process. nih.govnih.gov

Hydrolysis and Reactivation: The turnover of this compound primarily involves its hydrolysis back to free pregnenolone and oleic acid. This reaction is catalyzed by steroid esterases. oup.comoup.com Once hydrolyzed, the liberated pregnenolone is free to be converted into other steroid hormones by downstream enzymes or to exert its own biological effects. wikipedia.orgoup.com This hydrolysis effectively controls the "reactivation" of the stored pregnenolone pool. It has been demonstrated that porcine granulosa cells can take up lipoidal pregnenolone and convert it into progesterone, a process that necessitates the action of an esterase to first release free pregnenolone. oup.comoup.com

Cellular Degradation and Other Fates: Beyond hydrolysis, the cellular fate of pregnenolone itself, once released from its ester form, can involve other pathways. Recent research has uncovered a role for pregnenolone in modulating innate immune responses. Studies in macrophages and microglial cells have shown that pregnenolone can promote the ubiquitination and subsequent degradation of key signaling proteins in the Toll-like receptor (TLR) pathway, such as TIRAP and TLR2. nih.govnih.gov This action suppresses inflammatory signaling. nih.govnih.gov This suggests that once this compound is hydrolyzed, the resulting free pregnenolone may have cellular fates other than re-entering steroidogenic pathways, participating instead in the direct regulation of cellular processes like inflammation. The turnover, in this context, includes not just metabolic conversion but also its role as a signaling molecule that can trigger the degradation of other proteins. nih.gov The half-life of proteins involved in steroidogenesis, such as the steroidogenic acute regulatory (StAR) protein, is tightly regulated, with the mature form having a half-life of 2-4 hours, highlighting the dynamic nature of steroidogenic processes. researchgate.net While a specific turnover rate for this compound has not been established, its existence as a readily hydrolyzable storage pool indicates it is part of a dynamic cellular system.

Advanced Analytical Methodologies for Pregnenolone Oleate Research

Chromatographic Techniques for Separation and Quantitative Analysis

Chromatography is a fundamental tool for the separation of pregnenolone (B344588) oleate (B1233923) from complex biological mixtures, which is a critical step prior to its quantification. The choice of chromatographic technique is dependent on the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of non-volatile compounds like steroid esters. nih.gov When coupled with mass spectrometry (MS), it provides a powerful platform for both separation and highly sensitive detection. For steroid esters, which can be nonpolar, developing compatible solvent systems is a key consideration. nih.gov

In the analysis of pregnenolone oleate, reversed-phase HPLC is commonly employed, utilizing columns such as C18 or C8. nih.gov A gradient elution with a mobile phase consisting of solvents like methanol (B129727), acetonitrile (B52724), and water is often used to achieve optimal separation from other lipids and steroid conjugates. nih.govnih.gov

Due to the poor ionization efficiency of underivatized pregnenolone, derivatization is often a necessary step to enhance detection by mass spectrometry. thermofisher.comthermofisher.com A common approach is the formation of oxime derivatives using hydroxylamine (B1172632), which improves ionization and allows for sensitive quantification in the nanogram per deciliter range. thermofisher.comthermofisher.com

Table 1: Example HPLC Conditions for Steroid Ester Analysis

| Parameter | Condition |

| Column | Reversed-phase C18, 2.7 µm particle size, 150 mm x 2.1 mm |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Linear gradient from 60% B to 100% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Research has demonstrated the successful use of LC-MS/MS for the quantification of various steroids in serum and other biological samples, providing a robust framework for the analysis of this compound. escholarship.orgmdpi.com The high throughput capabilities of modern UHPLC systems further enhance the utility of this technique in large-scale research studies. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for comprehensive steroid profiling. nih.govbioscientifica.com Although steroid esters themselves are generally non-volatile, they can be analyzed by GC-MS after hydrolysis and derivatization of the resulting free steroid. nih.govnih.gov

For the analysis of this compound, a common approach involves saponification to cleave the oleate ester bond, liberating free pregnenolone. The pregnenolone is then derivatized to a more volatile form, typically as a trimethylsilyl (B98337) (TMS) ether. ucl.ac.uk This derivatization step is crucial for preventing thermal degradation in the GC inlet and improving chromatographic peak shape. nih.gov

The derivatized pregnenolone is then separated on a capillary GC column, often with a non-polar stationary phase, before being detected by the mass spectrometer. bioscientifica.com GC-MS offers high chromatographic resolution and provides characteristic mass spectra that allow for confident identification and quantification. nih.gov Selected Ion Monitoring (SIM) is frequently used to enhance sensitivity and selectivity for target analytes like pregnenolone. bioscientifica.com

Thin-Layer Chromatography (TLC) serves as a valuable tool for the initial separation and purification of pregnenolone esters from crude extracts. nih.govoup.com It is often used as a preliminary step before more sophisticated quantitative analysis. nih.gov

In the context of this compound research, TLC can effectively separate lipoidal steroids from more polar compounds. nih.govembopress.org A typical TLC system for this purpose would involve a silica (B1680970) gel plate and a non-polar mobile phase, such as a mixture of hexane (B92381) and ethyl acetate. oup.com The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase.

The separated compounds can be visualized using various methods, including UV light if the compounds are fluorescently tagged, or by staining with reagents like Nile red. nih.gov The bands corresponding to pregnenolone esters can then be scraped from the plate and the compounds eluted for further analysis by techniques like HPLC-MS or GC-MS. oup.com

Table 2: Representative Rf Values for Steroids in a TLC System

| Compound | Mobile Phase | Rf Value |

| This compound (as Pregnenolone Stearate) | Petroleum ether/ether/acetic acid (90:10:1) | 0.41 |

| Pregnenolone | Petroleum ether/ether/acetic acid (90:10:1) | 0.14 |

| Cholesterol Oleate | Petroleum ether/ether/acetic acid (90:10:1) | 0.89 |

| Cholesterol | Petroleum ether/ether/acetic acid (90:10:1) | 0.27 |

Data adapted from a study on the separation of various steroids using TLC. nih.gov

This initial purification step is crucial for reducing matrix effects and improving the accuracy of subsequent quantitative measurements. oup.comembopress.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Ester Profiling and Quantification

Mass Spectrometric Strategies for Structural Elucidation and Isotopic Analysis

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound. The choice of ionization technique is critical and depends on the polarity and thermal stability of the analyte.

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique well-suited for the analysis of less polar and thermally stable compounds, making it a valuable tool for the analysis of steroid esters like this compound. wikipedia.orglabcompare.com When coupled with liquid chromatography (LC-APCI-MS), it allows for the characterization of these compounds in complex mixtures. rsc.orgrsc.org

In APCI, the sample is vaporized in a heated nebulizer and then ionized through gas-phase ion-molecule reactions at atmospheric pressure. wikipedia.org This process typically results in the formation of a protonated molecule [M+H]+, providing clear molecular weight information. researchgate.net

Research has demonstrated the use of LC-APCI-MS for the characterization of fatty acid esters of pregnenolone in biological samples. rsc.orgrsc.orgresearchgate.net Derivatization of the fatty acid esters to their methyloximes has been shown to be an effective strategy for their identification by LC-APCI-MS in positive-ion mode. rsc.orgresearchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is particularly effective for polar and ionic compounds. nih.govplos.org While underivatized steroid esters are not ideal candidates for ESI due to their nonpolar nature, derivatization to introduce a polar or ionizable group can make them amenable to ESI-MS analysis. nih.govthermofisher.com

For this compound, a common strategy is to first hydrolyze the ester and then derivatize the resulting pregnenolone. thermofisher.com For instance, derivatization with Girard's reagent can convert the steroid into a polar, water-soluble hydrazone, which can then be readily analyzed by HPLC-ESI-MS. nih.gov Another approach is the formation of oxime derivatives, which enhances ionization efficiency in the ESI source. thermofisher.comresearchgate.net

Tandem mass spectrometry (MS/MS) is often employed in conjunction with ESI to provide structural information and enhance selectivity. nih.govnih.gov By inducing fragmentation of the precursor ion, characteristic product ions can be generated and monitored, leading to highly specific and sensitive quantification methods. nih.govnih.gov

Stable Isotope Dilution Mass Spectrometry for Absolute Quantification of Pregnenolone Esters

Stable isotope dilution mass spectrometry (SID-MS) is widely regarded as a gold standard for the absolute quantification of endogenous molecules, including steroid esters, due to its high accuracy and precision. researchgate.netsilantes.com This technique involves the use of a stable, isotopically labeled version of the analyte of interest as an internal standard. silantes.comckisotopes.com For the analysis of pregnenolone esters, a known amount of an isotopically labeled pregnenolone ester (e.g., containing deuterium (B1214612) or carbon-13) is added to the biological sample at the beginning of the sample preparation process. nih.govnih.gov

This "spiked" internal standard behaves almost identically to the endogenous, unlabeled analyte throughout the extraction, purification, derivatization, and chromatographic separation steps. nih.gov Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the labeled and unlabeled compounds are distinguished by their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the internal standard, an absolute and accurate quantification of the endogenous pregnenolone ester can be achieved, effectively correcting for matrix effects and variations in instrument response. silantes.comnih.gov

The application of SID-MS, often coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides the highest possible analytical specificity for quantitative determinations and is a widely used methodology in the discovery and validation of biomarkers. researchgate.net

Chemical Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity

The inherent chemical structure of pregnenolone and its esters can result in poor ionization efficiency and fragmentation in mass spectrometry, leading to low analytical sensitivity. researchgate.netthermofisher.comresearchgate.net To overcome this, chemical derivatization is a widely employed strategy to modify the analyte's structure, thereby improving its detection characteristics. researchgate.netnih.gov Derivatization can enhance sensitivity by introducing a moiety that is readily ionizable or by creating a more specific fragmentation pattern for selected reaction monitoring (SRM) in tandem mass spectrometry. researchgate.netnih.gov

For pregnenolone and its esters, derivatization often targets the hydroxyl and ketone functional groups. researchgate.netucl.ac.uk Common derivatization approaches include:

Oxime formation: Treatment with reagents like hydroxylamine converts the ketone group at the C-20 position of pregnenolone into an oxime derivative. This modification has been shown to improve ionization efficiency for analysis by LC-MS. thermofisher.comnih.gov

Girard Reagents: Girard's reagents (e.g., Girard P and Girard T) react with the ketone group to introduce a permanently charged quaternary ammonium (B1175870) moiety. researchgate.netnih.gov This pre-charged tag significantly enhances the ionization efficiency in electrospray ionization (ESI), leading to substantial improvements in sensitivity, with reported increases ranging from 4 to 504-fold for various steroids. researchgate.netnih.gov

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to create trimethylsilyl (TMS) derivatives of the hydroxyl group. ucl.ac.uknih.gov This is a common strategy in gas chromatography-mass spectrometry (GC-MS) analysis.

Acylation: The hydroxyl group can be acylated using reagents like heptafluorobutyric anhydride (B1165640) (HFBA). ucl.ac.uknih.gov This can improve chromatographic properties and introduce a highly specific fragmentation pattern for MS detection.

Silver Cationization: A newer approach involves the use of silver cationization, which has been shown to increase sensitivity for a range of steroids, including those without easily derivatizable ketone groups, by 2 to 150 times compared to protonated molecules. acs.org

These derivatization strategies not only boost sensitivity but also enhance specificity by altering the mass of the analyte and its fragmentation behavior, which helps to distinguish it from interfering compounds in the biological matrix. researchgate.netnih.gov

Interactive Table: Chemical Derivatization Reagents for Pregnenolone Analysis

| Derivatization Reagent | Target Functional Group | Analytical Platform | Effect on Analysis |

| Hydroxylamine | Ketone | LC-MS | Forms oxime derivatives, improving ionization efficiency. thermofisher.comnih.gov |

| Girard Reagent P/T | Ketone | LC-MS | Introduces a permanent positive charge, significantly enhancing ESI sensitivity. researchgate.netnih.gov |

| MSTFA | Hydroxyl | GC-MS | Forms TMS derivatives, improving volatility and chromatographic behavior. ucl.ac.uknih.gov |

| HFBA | Hydroxyl | GC-MS | Forms heptafluorobutyrate esters, enhancing detectability and providing specific fragmentation. ucl.ac.uknih.gov |

| Silver Ions (Ag+) | Multiple (C=C, C=O, C-OH) | MS | Increases sensitivity through cationization without chemical derivatization. acs.org |

Optimized Extraction and Purification Protocols from Complex Biological Matrices

The analysis of this compound from biological matrices such as serum, plasma, brain, and other tissues requires extensive sample preparation to remove interfering substances like proteins, phospholipids, and other lipids. researchgate.netnih.govmdpi.com Optimized extraction and purification protocols are essential to ensure accurate and reliable quantification. mdpi.com

A typical workflow for the extraction and purification of pregnenolone esters involves several steps:

Homogenization and Protein Precipitation: Tissue samples are first homogenized. Both tissue homogenates and liquid samples like serum are often treated with a solvent such as methanol or acetonitrile to precipitate proteins, which are then removed by centrifugation. researchgate.netbioscientifica.com

Liquid-Liquid Extraction (LLE): This is a common step to separate lipids, including steroid esters, from the aqueous phase. mdpi.com Solvents like methyl tert-butyl ether (MTBE), hexane, or a mixture of dichloromethane (B109758) and hexane are frequently used. researchgate.netthermofisher.comnih.gov

Solid-Phase Extraction (SPE): SPE is a crucial step for purifying and fractionating the sample. nih.govmdpi.com Different types of SPE cartridges can be employed:

Reversed-Phase (e.g., C18): These cartridges are used to separate compounds based on their hydrophobicity. Pregnenolone and its less polar esters can be effectively separated from more polar contaminants. nih.govnih.gov

Silica Gel: Normal-phase chromatography on silica gel can be used to separate different classes of lipids. For instance, it can separate free pregnenolone from its fatty acid esters. nih.gov

Mixed-Mode Anion Exchange: These cartridges can be used to separate free steroids from their sulfated conjugates. ucl.ac.uk

Column Chromatography: For further purification, techniques like Sephadex LH-20 or high-performance liquid chromatography (HPLC) can be employed to isolate specific fractions containing the pregnenolone esters. nih.gov

The choice and sequence of these steps are critical and are often tailored to the specific biological matrix and the analytical method being used. For example, a study analyzing pregnenolone stearate (B1226849) in rat brain used solvent extraction followed by silica gel mini-column chromatography to separate the free steroid from its ester. nih.gov Another protocol for analyzing neurosteroids in monkey brain tissue involved protein precipitation, phospholipid removal, hexane LLE, and then derivatization. researchgate.net The careful optimization of these extraction and purification steps is paramount for minimizing matrix effects and achieving the low limits of detection required for neurosteroid research.

Interactive Table: Comparison of Extraction and Purification Techniques

| Technique | Principle | Application in this compound Analysis | Key Advantages |

| Protein Precipitation | Denaturation and removal of proteins using organic solvents. | Initial cleanup of serum, plasma, and tissue homogenates. researchgate.net | Simple and effective for removing the bulk of protein interference. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on solubility. | Extraction of lipophilic pregnenolone esters from aqueous biological samples using solvents like MTBE or hexane. thermofisher.comnih.gov | Good for initial separation of lipids from polar matrix components. |

| Solid-Phase Extraction (SPE) - C18 | Reversed-phase separation based on hydrophobicity. | Separation of pregnenolone esters from more polar compounds and fractionation of the lipid extract. nih.gov | High recovery and concentration of the analyte of interest. |

| Solid-Phase Extraction (SPE) - Silica | Normal-phase separation based on polarity. | Separation of free pregnenolone from its less polar fatty acid esters. nih.gov | Effective for class separation of lipids. |

| Column Chromatography (e.g., HPLC) | High-resolution separation based on various physicochemical properties. | Final purification step to isolate pregnenolone esters with high purity before MS analysis. nih.gov | Provides excellent separation and purification. |

Preclinical and in Vitro Investigation of Pregnenolone Oleate Biosynthesis and Regulation

Development and Application of Cellular Models for Esterification Studies

The study of pregnenolone (B344588) esterification, the process by which a fatty acid is attached to pregnenolone, has been significantly advanced by the use of various cellular models. These in vitro systems allow for controlled investigation into the enzymatic processes and regulatory mechanisms governing the formation of pregnenolone esters like pregnenolone oleate (B1233923). Key cell lines utilized in this research include fibroblast cell lines, neuroblastoma cells, and adrenal cortical carcinoma cells, each offering unique advantages for dissecting the complexities of steroid metabolism.

Fibroblast Cell Lines: Early studies using intact rat fibroblast cells demonstrated that a significant portion of labeled pregnenolone is converted into pregnenolone esters. nih.gov This foundational work established fibroblasts as a viable model for studying cellular pregnenolone esterification.

Neuroblastoma Cells: Human neuroblastoma cell lines, such as SH-SY5Y and N2a, have been instrumental in elucidating the role of specific enzymes in pregnenolone esterification. nih.govresearchgate.netnih.gov Research on these cells has shown that Acyl-CoA:cholesterol acyltransferase (ACAT) plays a crucial role in this process. nih.gov Furthermore, studies on SH-SY5Y cells have explored the impact of oxidative stress on neurosteroidogenesis, revealing that hydrogen peroxide treatment selectively decreases estradiol (B170435) synthesis from pregnenolone. nih.gov The SH-SY5Y cell line is also a valuable tool for investigating the metabolism and trafficking of dehydroepiandrosterone (B1670201) (DHEA), a related steroid. researchgate.net The rat B104 neuroblastoma cell line has been used to study the neuroprotective and neurotrophic effects of pregnenolone sulfate (B86663), a related neurosteroid. google.com

Adrenal Cortical Carcinoma Cells: The human adrenal cortical carcinoma cell line, SW13, has been used to demonstrate the role of ACAT in pregnenolone esterification. nih.gov Studies with the Snell rat adrenocortical carcinoma 494 have provided insights into pregnenolone biosynthesis, showing that the rate of synthesis is significantly increased by the addition of 25-hydroxycholesterol, suggesting that cholesterol availability is a limiting factor. nih.gov The Y-1 adrenocortical cell line has been used to investigate the role of protein kinase Cα (PKCα) in regulating steroidogenesis, showing that increased PKCα expression suppresses the activity of the P450 cholesterol side-chain cleavage enzyme (P450scc), which converts hydroxycholesterol to pregnenolone. physiology.org

These cellular models have been pivotal in identifying the enzymes involved in pregnenolone esterification and understanding how this process is regulated. For instance, the use of specific inhibitors in these cell lines has confirmed the significant contribution of ACAT to the formation of pregnenolone esters. nih.gov

Table 1: Cellular Models for Pregnenolone Esterification Studies

| Cell Line | Cell Type | Key Findings |

| Rat Fibroblasts | Fibroblast | Demonstrated the conversion of pregnenolone to pregnenolone esters. nih.gov |

| SH-SY5Y | Human Neuroblastoma | Implicated ACAT in pregnenolone esterification; nih.gov showed selective decrease of estradiol synthesis under oxidative stress. nih.gov |

| N2a | Mouse Neuroblastoma | Used to study the role of ACAT in pregnenolone esterification. nih.gov |

| B104 | Rat Neuroblastoma | Utilized to examine the neurotrophic and neuroprotective activities of pregnenolone sulfate. google.com |

| SW13 | Human Adrenal Cortical Carcinoma | Showed the involvement of ACAT in pregnenolone esterification. nih.gov |

| Snell Rat Adrenocortical Carcinoma 494 | Rat Adrenal Cortical Carcinoma | Highlighted the role of cholesterol availability in pregnenolone biosynthesis. nih.gov |

| Y-1 | Mouse Adrenocortical | Revealed the suppressive effect of PKCα on P450scc activity and steroidogenesis. physiology.org |

In Vitro Reconstitution and Characterization of Pregnenolone Esterifying Enzyme Activities

The identification and characterization of enzymes responsible for pregnenolone esterification have been a key focus of in vitro research. Through reconstitution experiments and enzymatic assays, scientists have been able to pinpoint specific enzymes and describe their catalytic properties.

Early investigations using crude particulate fractions from bovine adrenal glands showed the ability to form pregnenolone esters from pregnenolone, with long-chain fatty acids being attached at the 3-β-OH position. nih.gov This initial work paved the way for more detailed studies to identify the specific enzymes involved.

A significant breakthrough was the identification of Acyl-CoA:cholesterol acyltransferase (ACAT) as a key enzyme in cellular pregnenolone esterification. nih.gov In vitro studies revealed that pregnenolone is a substrate for ACAT, although it acts as a poor substrate in the absence of cholesterol. nih.gov However, the presence of cholesterol dramatically increases the maximal velocity (Vmax) of pregnenolone esterification by over 100-fold. nih.gov This suggests that cholesterol acts as an allosteric activator of ACAT for pregnenolone esterification. nih.gov Interestingly, while cholesterol is both a substrate and an activator for ACAT, pregnenolone is only a substrate and not an activator. nih.gov The binding affinity of ACAT1 for pregnenolone is significantly stronger (30–50-fold) than for cholesterol. nih.gov

Another enzyme implicated in pregnenolone esterification is lecithin (B1663433):cholesterol acyltransferase (LCAT) , which is present in the plasma. nih.gov In vitro studies have shown that LCAT can convert pregnenolone to pregnenolone esters. nih.gov

Furthermore, research has suggested the existence of other, yet unidentified, acyltransferases that can esterify pregnenolone but not cholesterol. nih.gov This indicates that the enzymatic machinery for pregnenolone esterification is complex and may involve multiple enzymes with distinct substrate specificities. nih.gov

Table 2: Key Enzymes in Pregnenolone Esterification

| Enzyme | Location | Activators | Key Characteristics |

| Acyl-CoA:cholesterol acyltransferase (ACAT) | Cellular | Cholesterol | Pregnenolone is a substrate but not an activator; cholesterol significantly enhances its activity. nih.gov |

| Lecithin:cholesterol acyltransferase (LCAT) | Plasma | - | Contributes to the formation of pregnenolone esters in the plasma. nih.gov |

| Unidentified Acyltransferase(s) | - | - | Esterifies pregnenolone but not cholesterol, suggesting distinct substrate specificity. nih.gov |

Mechanistic Studies in Animal Models to Elucidate In Vivo Pregnenolone Ester Dynamics

Animal models have been indispensable for understanding the physiological relevance and dynamics of pregnenolone esters in a living organism. These studies have provided insights into the tissue distribution, regulation, and potential functions of these lipoidal derivatives.

Research in rats has shown that pregnenolone can be converted to pregnenolone esters in various tissues. nih.gov In vivo studies have also demonstrated that cholesterol sulfate can be converted to pregnenolone sulfate, indicating a "sulfate pathway" in steroidogenesis. oup.com

Mouse models, particularly those with genetic modifications, have been crucial in dissecting the roles of specific enzymes in pregnenolone ester metabolism. Studies using mice lacking ACAT1 or ACAT2 revealed no decrease in pregnenolone ester content in the adrenals, nor did they show altered levels of major secreted adrenal steroids. nih.gov This suggests that other enzymes can compensate for the lack of ACAT in this context. In contrast, mice lacking LCAT exhibited decreased levels of pregnenolone esters in the adrenals, highlighting the significant role of this plasma enzyme in determining adrenal pregnenolone ester content. nih.gov These findings suggest that both LCAT and ACAT contribute to controlling pregnenolone ester levels in different tissues. nih.gov

Animal models of depression have shown that administration of pregnenolone methyl ether (PME), a synthetic derivative, has antidepressant-like effects. nih.gov Pharmacokinetic studies in rats have demonstrated that PME can rapidly cross the blood-brain barrier. nih.gov Furthermore, in a mouse model of schizophrenia, pregnenolone treatment was found to improve cognitive deficits with chronic administration. biorxiv.org

Studies in immature rats stimulated with gonadotropins have been used to investigate the regulation of pregnenolone synthesis in the ovaries. nih.gov These studies concluded that the primary driver for the increased rate of pregnenolone synthesis is the increased content of the cytochrome P450scc enzyme in the mitochondria, rather than changes in its catalytic activity or cholesterol availability. nih.gov

Table 3: Findings from Animal Models on Pregnenolone Ester Dynamics

| Animal Model | Key Findings |

| Rats | Demonstrated in vivo conversion of pregnenolone to its esters and the existence of a sulfate pathway for steroidogenesis. nih.govoup.com |

| ACAT1/ACAT2 Knockout Mice | Showed no significant change in adrenal pregnenolone ester levels, suggesting compensatory mechanisms. nih.gov |

| LCAT Knockout Mice | Exhibited decreased adrenal pregnenolone ester levels, indicating a key role for LCAT. nih.gov |

| Mouse Models of Depression/Schizophrenia | Revealed the therapeutic potential of pregnenolone and its derivatives in neurological disorders. nih.govbiorxiv.org |

| Immature Rats (Gonadotropin-stimulated) | Indicated that increased P450scc enzyme content is the main factor for enhanced ovarian pregnenolone synthesis. nih.gov |

| Zebrafish | A synthetic pregnenolone analog was shown to promote the formation of stable microtubule tracks in developing cerebellar axons. d-nb.inforesearchgate.net |

Biotechnological Approaches for Pregnenolone Ester Production and Biotransformation in Engineered Microorganisms

The biotechnological production of pregnenolone and its derivatives offers a promising alternative to traditional chemical synthesis, which often involves multiple complex steps. nih.gov Engineered microorganisms are being developed as whole-cell biocatalysts for the efficient and environmentally friendly production of these valuable steroid compounds.

A key strategy involves the expression of the mammalian cholesterol side-chain cleavage (CH/L) enzyme system in microbial hosts. nih.gov This system, composed of cytochrome P450scc (CYP11A1) and its redox partners, catalyzes the conversion of cholesterol to pregnenolone. nih.gov

Various microorganisms have been engineered for this purpose, including bacteria and yeast. For example, recombinant strains of Mycolicibacterium smegmatis have been developed to produce pregnenolone from sterols. nih.govresearchgate.net By using 3-substituted cholesterol as a substrate, the selective production of pregnenolone can be achieved. researchgate.net One study reported that a recombinant strain of M. smegmatis produced a high yield of MOM-pregnenolone (a protected form of pregnenolone) from MOM-cholesterol within 48 hours. nih.gov Following deprotection, crystalline pregnenolone with high purity was obtained. nih.govresearchgate.net

Yeast, such as Saccharomyces cerevisiae and Yarrowia lipolytica, have also been engineered for pregnenolone biosynthesis. nih.govnih.gov By modifying the endogenous sterol synthesis pathway and introducing the mammalian CH/L system, these yeasts can produce pregnenolone from simple carbon sources. nih.gov However, the yields from these systems have so far been relatively low. nih.gov

Expression of the CH/L system in Escherichia coli has also been attempted, but the yields of pregnenolone have been modest. nih.gov In contrast, using the gram-positive soil bacterium Bacillus megaterium for the expression of CYP11A1 and its electron transport partners has resulted in higher production of pregnenolone from cholesterol and β-sitosterol. nih.gov

These biotechnological approaches are not only focused on production but also on biotransformation. Engineered microorganisms can be used to perform specific modifications on the steroid nucleus, creating a variety of valuable intermediates for the pharmaceutical industry. frontiersin.org The development of efficient microbial biocatalysts through metabolic engineering holds significant potential for the sustainable and cost-effective production of pregnenolone and its esters. researchgate.netfrontiersin.org

Table 4: Engineered Microorganisms for Pregnenolone Production

| Microorganism | Engineering Strategy | Substrate(s) | Product(s) | Key Outcomes |

| Mycolicibacterium smegmatis | Expression of mammalian CH/L system | Cholesterol, Phytosterol (3-substituted) | Pregnenolone (protected) | High yield and purity of pregnenolone after deprotection. nih.govresearchgate.net |

| Saccharomyces cerevisiae | Disruption of ∆22-desaturase, introduction of ∆7-reductase, co-expression of bovine P450scc, adrenodoxin (B1173346), and adrenodoxin reductase | Simple carbon source | Pregnenolone, Progesterone (B1679170) | Proof-of-concept for self-sufficient biosynthesis, but yields are relatively low. nih.govnih.gov |

| Yarrowia lipolytica | Expression of mammalian CH/L system | Nutrient medium components | Pregnenolone | Moderate yields of pregnenolone. nih.gov |

| Escherichia coli | Expression of cytochrome P450scc and redox partners | Cholesterol | Pregnenolone | Low yields of pregnenolone. nih.gov |

| Bacillus megaterium | Expression of CYP11A1 and electron transport proteins | Cholesterol, β-sitosterol | Pregnenolone | Higher yields compared to E. coli. nih.gov |

Theoretical and Computational Approaches in Pregnenolone Oleate Research

Molecular Dynamics Simulations of Pregnenolone (B344588) Oleate (B1233923) Interactions with Lipid Bilayers and Membrane Mimics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the intricate interactions between pregnenolone oleate and biological membranes at an atomistic level. These simulations provide dynamic insights into how the molecule behaves within the complex and fluid environment of a lipid bilayer, which is crucial for understanding its transport and potential functions at the membrane level.

Conformational Analysis and Orientation within Biological Membranes

MD simulations allow for a detailed examination of the conformational landscape of this compound when embedded within a model lipid membrane, such as one composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). acs.orgnih.gov These simulations can track the position, orientation, and internal flexibility of the steroid ester over time.

For steroid molecules in general, their orientation within a membrane is heavily influenced by the presence and position of polar functional groups. nih.gov For instance, a hydroxyl group at the C-3 position of the steroid core tends to anchor the molecule near the polar headgroup region of the lipid bilayer, facilitating hydrogen bonding with the lipid ester moieties or surrounding water molecules. acs.orgnih.gov This typically results in a more upright, or vertical, orientation of the steroid nucleus relative to the membrane normal. acs.orgnih.gov

The fluidity of the membrane allows for considerable molecular motion. nih.gov Therefore, this compound is not expected to maintain a single, rigid conformation but rather to exist as an ensemble of rapidly interconverting states, characterized by a distribution of tilt angles and insertion depths. nih.govnih.gov

Influence of the Oleoyl (B10858665) Moiety on Steroid-Membrane Interplay

The oleoyl moiety of this compound is a key determinant of its interaction with and effects on the lipid bilayer. The presence of this long, unsaturated fatty acid tail significantly impacts the physical properties of the membrane.

The oleoyl chain of this compound likely produces similar effects. By inserting into the hydrophobic core, it can create local disruptions in lipid packing, thereby altering the structural and dynamic properties of the membrane. rsc.org This can include a reduction in bilayer thickness and a decrease in the order of the surrounding lipid tails. rsc.org The extent of these effects would likely depend on the concentration of this compound within the membrane.

Furthermore, the hydrophobic oleoyl chain serves as a strong anchor, significantly affecting the molecule's partitioning and transport kinetics across the membrane. While many steroids can partition readily into membranes, the rate at which they flip from one leaflet of the bilayer to the other (flip-flop) can vary dramatically and is often the rate-limiting step in their cellular uptake. nih.gov The deeply embedded oleoyl tail of this compound would be expected to create a high energetic barrier for such a flip-flop motion, effectively trapping the molecule in the leaflet it first entered.

| Parameter | Predicted Influence of Oleoyl Moiety on this compound in a Lipid Bilayer |

| Orientation | Induces a tilted orientation with the oleate tail embedded in the hydrophobic core and the pregnenolone moiety near the interface. |

| Membrane Fluidity | Increases local membrane fluidity due to the kinked structure of the oleoyl chain disrupting lipid packing. |

| Bilayer Thickness | Likely causes a local decrease in membrane thickness. |

| Lipid Order | Decreases the order of surrounding lipid acyl chains. |

| Transmembrane Movement (Flip-Flop) | Significantly hinders flip-flop between membrane leaflets, creating a high energetic barrier. |

Computational Modeling of Enzyme-Substrate Interactions for Pregnenolone Acyltransferases

The esterification of pregnenolone to form this compound is catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs), also known as sterol O-acyltransferases (SOATs). researchgate.net Computational modeling, particularly molecular docking and molecular dynamics simulations, provides a framework for understanding how pregnenolone interacts with the active site of these enzymes.

Structural and computational studies of human ACAT1 and ACAT2 have revealed key features of their catalytic mechanism. nih.gov These enzymes possess a hydrophobic tunnel that opens to the lipid bilayer, allowing the insoluble sterol substrate to enter the catalytic core. nih.gov Within this core, a critical histidine residue acts as a base to deprotonate the 3β-hydroxyl group of the sterol, facilitating the transfer of the fatty acyl group from an acyl-CoA molecule. nih.gov

Computational models predict that pregnenolone, like cholesterol, can access this catalytic site. In vitro experiments have confirmed that while pregnenolone is a poor substrate for ACAT1 and ACAT2 on its own, its esterification is significantly enhanced in the presence of cholesterol, which acts as an allosteric activator. researchgate.net Molecular docking simulations can be employed to model the binding of pregnenolone within the ACAT active site. These models can help to visualize the precise orientation of pregnenolone relative to the catalytic residues and the acyl-CoA substrate.

Such models can elucidate the structural basis for substrate specificity and the lower efficiency of pregnenolone esterification compared to cholesterol. By comparing the docked poses and interaction energies of pregnenolone and cholesterol, researchers can identify subtle differences in binding that may account for the observed kinetics. For instance, the planarity of the A and B rings of pregnenolone, due to the double bond at C5-C6, might result in a slightly different fit within the active site compared to the saturated A ring of cholesterol.

| Enzyme | Substrate(s) | Key Active Site Residue (Human ACAT1) | Computational Modeling Application |

| Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) | Pregnenolone, Cholesterol, Acyl-CoA | Histidine (His460) | Molecular docking to predict binding pose of pregnenolone; MD simulations to assess stability of the enzyme-substrate complex. |

| Acyl-CoA:cholesterol acyltransferase 2 (ACAT2) | Pregnenolone, Cholesterol, Acyl-CoA | Conserved catalytic core similar to ACAT1 | Comparative modeling to understand differences in substrate preference and allosteric activation between ACAT isoforms. |

In Silico Prediction of Novel Pregnenolone Ester Derivatives and Metabolic Pathways

In silico tools are increasingly used to predict the metabolic fate of compounds and to design novel derivatives with desired properties. pensoft.netpensoft.net These computational approaches can forecast potential metabolic transformations, identify likely metabolic "soft spots" on a molecule, and help in the design of new compounds with improved metabolic stability or altered biological activity. pensoft.netpensoft.netresearchgate.net

For this compound, in silico methods can predict its subsequent metabolic transformations. The ester bond is a likely site for hydrolysis by carboxylesterases, which would regenerate pregnenolone and oleic acid. pensoft.net The pregnenolone moiety itself can then undergo further metabolism. The cytochrome P450 (CYP) family of enzymes is central to steroid metabolism, catalyzing a variety of reactions, most notably hydroxylations. oup.commdpi.com

Knowledge-based systems and machine learning algorithms can predict which CYP isoforms are likely to metabolize pregnenolone and at which positions on the steroid nucleus hydroxylation is most likely to occur. pensoft.netmdpi.com For example, pregnenolone is a known substrate for CYP17A1, which hydroxylates it at the 17α position to form 17α-hydroxypregnenolone. oup.comnih.gov Other potential metabolic reactions that could be predicted in silico include oxidation of the 3β-hydroxyl group (after hydrolysis of the ester) by hydroxysteroid dehydrogenases.

Beyond predicting metabolism, computational tools can be used to design novel pregnenolone ester derivatives. By modifying the acyl chain esterified to pregnenolone, it is possible to create a library of virtual compounds. For instance, one could replace the oleate with other saturated or unsaturated fatty acids of varying lengths. In silico models could then predict how these changes would affect the molecule's interaction with membranes, its potential binding to acyltransferases, and its likely metabolic pathways. This approach allows for the rapid screening of many potential derivatives, prioritizing the most promising candidates for future synthesis and experimental testing. researchgate.netacs.org

| Parent Compound | Predicted Metabolic Reaction | Key Enzyme Family | Potential Product(s) | In Silico Application |

| This compound | Ester Hydrolysis | Carboxylesterases | Pregnenolone, Oleic Acid | Prediction of metabolic "soft spots". pensoft.net |

| Pregnenolone | Hydroxylation | Cytochrome P450 (e.g., CYP17A1) | 17α-hydroxypregnenolone, other hydroxylated derivatives | Prediction of metabolic pathways and metabolite structures. oup.commdpi.com |

| Pregnenolone | Oxidation | Hydroxysteroid Dehydrogenases | Progesterone (B1679170) (following isomerization) | Forecasting subsequent metabolic steps. |

| Novel Pregnenolone Esters | Various | Various | Library of virtual derivatives | Design and screening of new compounds with modified properties. researchgate.net |

Future Directions and Emerging Research Frontiers in Pregnenolone Oleate Biology

Discovery and Functional Annotation of Unidentified Pregnenolone (B344588) Esterases and Acyltransferases

The enzymatic machinery responsible for the synthesis and hydrolysis of pregnenolone esters is not fully elucidated. While enzymes like Acyl-CoA:cholesterol acyltransferase (ACAT) and lecithin (B1663433):cholesterol acyltransferase (LCAT) are known to be involved in the esterification of pregnenolone, the existence of other, more specific enzymes is likely. nih.gov

Early research identified acyltransferase activity in bovine adrenal glands capable of forming pregnenolone esters with long-chain fatty acids. nih.gov However, the molecular identity of this specific acyltransferase remains unknown. nih.gov Similarly, while the plasma enzyme LCAT can convert pregnenolone to pregnenolone esters, other unidentified enzymes are also thought to contribute to this process. nih.gov

Future research should focus on:

Identifying Novel Enzymes: Employing proteomic and genomic approaches to identify and isolate novel esterases and acyltransferases that specifically act on pregnenolone.

Functional Characterization: Once identified, these enzymes must be functionally characterized to determine their substrate specificity, kinetic properties, and regulatory mechanisms. For instance, studies have shown that cholesterol can activate pregnenolone esterification by ACAT1 by over 100-fold, highlighting the complex regulation of these enzymes. nih.gov

Tissue-Specific Expression: Investigating the tissue-specific expression of these enzymes will be crucial to understanding the localized roles of pregnenolone oleate (B1233923) in different organs and cellular compartments. For example, in sheep, the liver exhibits the highest acyltransferase activity with pregnenolone as a substrate, whereas the adrenal gland has the highest activity with dehydroepiandrosterone (B1670201). oup.com This suggests the presence of tissue-specific or substrate-specific enzymes. oup.com

A deeper understanding of these enzymes is fundamental to unraveling the precise control of pregnenolone oleate levels and its subsequent physiological effects.

Comprehensive Metabolomic Profiling of this compound and its Biotransformation Products

Metabolomics, the large-scale study of small molecules, offers a powerful tool to understand the complex metabolic network surrounding this compound. nih.gov Untargeted metabolomics can provide a comprehensive snapshot of all detectable metabolites in a biological sample, allowing for the discovery of novel biotransformation products of this compound. nih.govnih.gov

Key future research directions include:

Untargeted Metabolomics Studies: Conducting large-scale, untargeted metabolomic analyses of various tissues and biofluids (plasma, urine, adipose tissue) to identify and quantify this compound and its derivatives. nih.govbiorxiv.org Such studies have already been successful in identifying numerous metabolites, including lipids, amino acids, and xenobiotics, that are altered in various physiological and pathological states. biorxiv.org

Pathway Analysis: Utilizing pathway analysis tools to map the identified metabolites onto known biochemical pathways. biorxiv.orgmdpi.com This can reveal how this compound metabolism is integrated with other metabolic processes, such as steroid hormone biosynthesis and fatty acid metabolism. biorxiv.orguzh.ch For instance, studies have shown significant alterations in steroid biosynthesis pathways in various conditions. biorxiv.orguzh.ch

Identifying Biotransformation Products: The biotransformation of pregnenolone by microorganisms like the fungus Botrytis cinerea has been shown to yield novel hydroxylated derivatives. nih.gov Similar biotransformation pathways may exist in mammals, and metabolomic approaches can help identify these novel metabolites.

A comprehensive metabolomic profile will provide a detailed fingerprint of this compound's metabolic fate and its interaction with the broader metabolome.

Application of Advanced Imaging Techniques for Spatiotemporal Localization of Pregnenolone Esters in Tissues

Understanding where this compound is located within tissues and cells is critical to elucidating its function. Advanced imaging techniques are poised to provide unprecedented spatial and temporal resolution of steroid ester distribution.

Future applications in this area include:

Mass Spectrometry Imaging (MSI): This technique allows for the direct visualization of the distribution of molecules in tissue sections without the need for labeling. Recent advancements in MSI, such as silver cationization, have enabled the detection and imaging of steroid regioisomers, which could be applied to map the distribution of this compound and its isomers. acs.org

Radioiodinated Analogs for Imaging: The synthesis of radioiodinated esters of pregnenolone has shown promise for imaging steroid-secreting tissues like the adrenal cortex. nih.govumich.edu For example, radioiodinated pregnenolone benzoate (B1203000) esters have demonstrated rapid and high uptake in the adrenal glands of rats, suggesting their potential as imaging agents. nih.govumich.edu Further development of such probes could enable non-invasive visualization of pregnenolone ester accumulation in vivo.